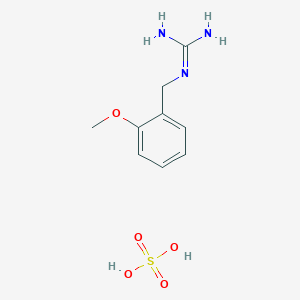![molecular formula C17H11FN2O4 B5049869 2-acetyl-3-[(3-fluorophenyl)imino]-7-nitro-1-indanone](/img/structure/B5049869.png)
2-acetyl-3-[(3-fluorophenyl)imino]-7-nitro-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-3-[(3-fluorophenyl)imino]-7-nitro-1-indanone, commonly known as Aurone, is a yellow-colored organic compound with a molecular formula C19H12FNO4. It is a synthetic compound that has been widely studied for its potential applications in various fields of science, including chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of Aurone is not fully understood. However, it has been suggested that Aurone may act by inhibiting certain enzymes or proteins that are involved in various biological processes. It has also been suggested that Aurone may act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Aurone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Aurone has been found to exhibit anti-bacterial properties by inhibiting the growth of certain bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
Aurone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a fluorescent compound, which makes it useful for detecting metal ions in biological systems. However, Aurone also has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, Aurone can exhibit some toxicity towards certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Aurone. One potential direction is the development of new synthesis methods that can improve the yield and purity of Aurone. Another potential direction is the study of Aurone's potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, the study of Aurone's potential use as an anti-cancer and anti-inflammatory agent could lead to the development of new therapeutic drugs.
Synthesemethoden
The synthesis of Aurone involves the condensation reaction between 3-fluoroaniline and 2-acetyl-1-naphthol in the presence of a suitable catalyst. The reaction yields Aurone as a yellow solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Aurone has been widely studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
2-acetyl-3-(3-fluorophenyl)imino-7-nitroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4/c1-9(21)14-16(19-11-5-2-4-10(18)8-11)12-6-3-7-13(20(23)24)15(12)17(14)22/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDXOPRMVXIJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=NC2=CC(=CC=C2)F)C3=C(C1=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-fluorophenoxy)methyl]-N-(2-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5049792.png)
![ethyl 4-[(2-hydroxy-5-methylbenzyl)amino]benzoate](/img/structure/B5049795.png)
![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B5049800.png)
![2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5049804.png)
![1-[4-morpholinyl(phenyl)methyl]-2-naphthol](/img/structure/B5049817.png)


![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B5049837.png)
![7-(2-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5049850.png)
![2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5049856.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5049871.png)
![3-methyl-5-{2-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5049878.png)
![1-(3-fluorobenzyl)-5-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5049885.png)
![ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate](/img/structure/B5049889.png)